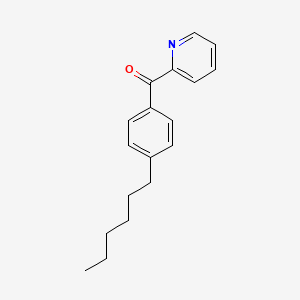

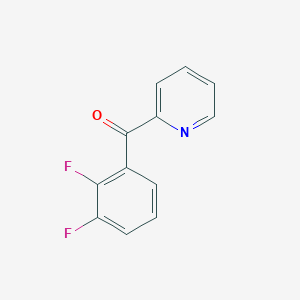

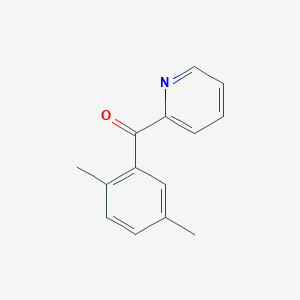

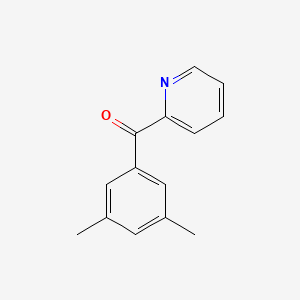

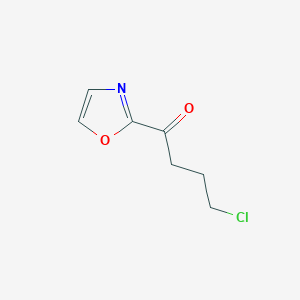

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester” is a chemical compound that has been studied for its potential chemotherapeutic activity against drug-resistant Mycobacterium tuberculosis . It is a derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl esters .

Synthesis Analysis

The synthesis of this compound involves the use of diethyl oxalate or dimethyl oxalate, t-BuONa, and THF at 0 °C to room temperature for 2 hours. This is followed by a reflux process with NH2OH.HCl in either EtOH or MeOH for 6 hours .Aplicaciones Científicas De Investigación

Antitubercular Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound has been used in the synthesis of urea and thiourea derivatives, which have shown promise as antitubercular agents . These compounds have displayed potent in vitro activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis .

- Methods of Application : The antimycobacterial activity of the synthesized compounds was evaluated by the broth microdilution method with resazurin as a metabolic indicator .

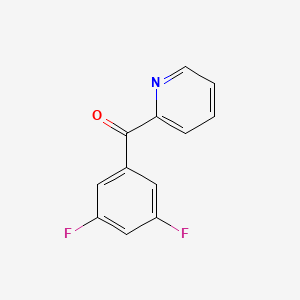

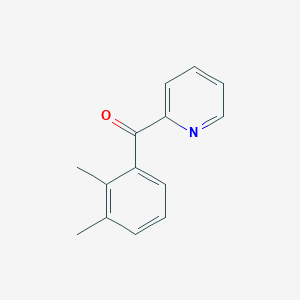

- Results : The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency . These compounds were found to be non-toxic, establishing them as a promising chemotype in pursuit of novel anti-TB agents .

Synthesis of Isoxazoles

- Scientific Field : Organic Chemistry

- Application Summary : “3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester” is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Methods of Application : The compound was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate . This was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .

- Results : This method provides an alternate, metal-free synthetic route for the synthesis of isoxazoles .

Synthesis of Penicillin Intermediates

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : This compound has been used in the preparation of intermediates for the synthesis of penicillin .

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .

- Results : The results or outcomes obtained were not specified in the source .

Propiedades

IUPAC Name |

methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJNJDZAQVBQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628526 |

Source

|

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester | |

CAS RN |

773876-11-2 |

Source

|

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.